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Compound of Interest

Compound Name: 2-Morpholinophenol
CAS No.: 41536-44-1
Cat. No.: B1351176
\ J

This technical guide provides an in-depth analysis of the key spectroscopic data for the
structural elucidation of 2-Morpholinophenol (CAS No: 5340-62-5). Designed for researchers,
scientists, and professionals in drug development, this document synthesizes predictive data
based on foundational spectroscopic principles with practical, field-proven insights. We will
explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, explaining the causal relationships between molecular structure and
spectral output.

Introduction to 2-Morpholinophenol

2-Morpholinophenol is a bifunctional organic molecule incorporating a phenol ring substituted
with a morpholine moiety at the ortho position. This unique combination of a weakly acidic
phenol group and a basic tertiary amine within the morpholine ring imparts interesting chemical
properties, making it a valuable scaffold in medicinal chemistry and materials science. Accurate
structural verification is the bedrock of any chemical research, and spectroscopic techniques
are the primary tools for this purpose. This guide offers a detailed examination of its
characteristic spectral signatures.

Figure 1: Chemical Structure of 2-Morpholinophenol.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
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NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen
framework of an organic molecule. By analyzing the chemical environment of *H and 3C nuclei,
we can map out atomic connectivity.[1][2]

1.1: *H NMR Spectroscopy

Experimental Protocol (Exemplary):

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Morpholinophenol in 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls or DMSO-ds). Tetramethylsilane (TMS) is added as an
internal standard (0O ppm).

» Instrument Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz).

o Acquisition: Acquire the spectrum using a standard pulse program. The addition of a small
amount of D20 and re-acquiring the spectrum can be used to identify the exchangeable
phenolic O-H proton, which would disappear from the spectrum.[3]

Predicted Spectrum & Interpretation:

The *H NMR spectrum of 2-Morpholinophenol is expected to show distinct signals for the
aromatic protons, the morpholine protons, and the phenolic hydroxyl proton.

o Aromatic Region (approx. 6.8-7.2 ppm): The four protons on the phenol ring are in unique
chemical environments due to the two different ortho-substituents. This will result in a
complex multiplet pattern. Their chemical shifts are influenced by the electron-donating
effects of both the -OH and -N(morpholino) groups.

e Morpholine Protons (approx. 2.9-3.9 ppm): The morpholine ring contains two sets of
chemically non-equivalent methylene (-CHz-) groups.

o -O-CHz- Protons (approx. 3.7-3.9 ppm): These four protons are adjacent to the
electronegative oxygen atom, causing them to be deshielded and appear further
downfield. They will likely appear as a triplet or a complex multiplet.[4][5]

o -N-CHz- Protons (approx. 2.9-3.1 ppm): These four protons are adjacent to the nitrogen
atom. They are less deshielded than the O-CHz protons and will appear upfield. They are
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also expected to be a triplet or multiplet.[4][6]

e Phenolic Proton (-OH, approx. 9-10 ppm, variable): The chemical shift of the hydroxyl proton
is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[7]
It typically appears as a broad singlet and will exchange with D20. In a non-polar solvent like
CDClIs, intramolecular hydrogen bonding with the morpholine nitrogen is possible, which
could shift this peak significantly.

Predicted *H NMR
Data for 2-
Morpholinophenol

) Predicted Chemical o )
Proton Assignment ) Multiplicity Integration
Shift (8, ppm)

Ar-H (Phenol Ring) 6.8-7.2 Multiplet (m) 4H
-O-CHz- (Morpholine) 3.7-39 Multiplet (m) 4H
-N-CHz- (Morpholine) 29-31 Multiplet (m) 4H
Ar-OH :6()) 10.0(in DMSO- Broad Singlet (br s) 1H

1.2: *C NMR Spectroscopy

Experimental Protocol (Exemplary):

o Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is
typically used compared to *H NMR.

e Instrument Setup: The spectrometer is tuned to the 13C frequency (e.g., 100 MHz for a 400
MHz *H instrument).

e Acquisition: A proton-decoupled sequence is standard, resulting in a spectrum where each
unigue carbon atom appears as a single line. DEPT (Distortionless Enhancement by
Polarization Transfer) experiments can be run to differentiate between CH, CHz, and CHs
groups.
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Predicted Spectrum & Interpretation:

Due to the lack of symmetry, all 10 carbon atoms in 2-Morpholinophenol are chemically
unique and should produce 10 distinct signals.[8]

e Aromatic Carbons (approx. 115-155 ppm): Six signals are expected.

o C-OH (approx. 150-155 ppm): The carbon directly attached to the hydroxyl group is
significantly deshielded and appears furthest downfield in the aromatic region.[9]

o C-N (approx. 140-145 ppm): The carbon bonded to the morpholine nitrogen will also be
downfield, but typically less so than the C-OH carbon.

o Other Aromatic Carbons (approx. 115-130 ppm): The remaining four carbons will resonate
in this typical range for aromatic carbons.

e Morpholine Carbons (approx. 45-70 ppm):

o -O-C Hz- (approx. 66-68 ppm): The carbons adjacent to the oxygen atom are deshielded
and appear downfield.

o -N-C H2- (approx. 48-52 ppm): The carbons adjacent to the nitrogen are less deshielded
and appear further upfield.

Predicted 3C NMR Data for 2-
Morpholinophenol

Carbon Assignment Predicted Chemical Shift (3, ppm)
C-OH (Aromaitic) 150 - 155

C-N (Aromatic) 140 - 145

Ar-CH (Aromatic, 4 signals) 115-130

-O-CHz- (Morpholine) 66 - 68

-N-CH2- (Morpholine) 48 - 52
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Part 2: Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by measuring

the vibrations of bonds.

Experimental Protocol (Exemplary):

Sample Preparation: The solid sample can be finely ground with potassium bromide (KBr)
and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory
can be used, where a small amount of the solid is pressed directly onto a crystal (e.g.,
diamond).

Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm~1. A
background spectrum is taken first and automatically subtracted.

Predicted Spectrum & Interpretation:

The IR spectrum will be dominated by absorptions from the O-H, C-H, C=C, C-0O, and C-N
bonds.

O-H Stretch (approx. 3200-3500 cm~1): A very strong and broad absorption is expected for
the phenolic hydroxyl group, with the broadening caused by hydrogen bonding.[3]

C-H Stretches (approx. 2850-3100 cm~1): This region will show multiple peaks. Aromatic C-H
stretches appear just above 3000 cm~1, while the aliphatic C-H stretches of the morpholine
ring will appear just below 3000 cm~2.[10]

C=C Aromatic Stretch (approx. 1450-1600 cm~1): Several sharp, medium-to-strong intensity
peaks are characteristic of the benzene ring.

C-O Stretches (approx. 1100-1250 cm~1): Two distinct C-O stretching bands are expected.
The aryl C-O stretch from the phenol group will be around 1200-1250 cm~1, while the
aliphatic ether C-O-C stretch from the morpholine ring will appear around 1100-1120 cm™1,
[11]

C-N Stretch (approx. 1180-1280 cm~1): The tertiary amine C-N stretch will likely appear in
this region, potentially overlapping with the C-O stretches.
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Predicted IR Data for 2-
Morpholinophenol

Vibrational Mode Predicted Wavenumber (cm~1)  Intensity

O-H Stretch (Phenol) 3200 - 3500 Strong, Broad

C-H Stretch (Aromatic) 3000 - 3100 Medium, Sharp

C-H Stretch (Aliphatic) 2850 - 2980 Medium, Sharp

C=C Stretch (Aromatic) 1450 - 1600 Medium-Strong, Sharp
C-O Stretch (Phenol) 1200 - 1250 Strong

C-O Stretch (Ether) 1100 - 1120 Strong

C-N Stretch (Tertiary Amine) 1180 - 1280 Medium

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues
based on its fragmentation pattern upon ionization.[12]

Experimental Protocol (Exemplary):

o Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct
insertion probe or after separation by Gas Chromatography (GC/MS).

« lonization: Electron lonization (El) is a common technique where high-energy electrons
bombard the molecule, causing it to ionize and fragment.

o Detection: The resulting positively charged ions are separated by their mass-to-charge ratio
(m/z) and detected.

Predicted Spectrum & Interpretation:

The molecular formula of 2-Morpholinophenol is C10H13NOz:. Its molecular weight is 179.22
g/mol .
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e Molecular lon (M*e): A peak at m/z 179 corresponding to the intact radical cation is expected.

According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an

odd nominal molecular weight, which is consistent.

o Key Fragmentation Pathways: Fragmentation in EI-MS is driven by the formation of stable

carbocations or neutral losses.[13][14] For 2-Morpholinophenol, cleavage of the bonds

alpha (a) to the heteroatoms (N and O) in the morpholine ring is a dominant pathway.

2-Morpholinophenol
[M]*e
m/z = 179

Pathway 1: Morpholine Ring Cleavage

- C2H4O - He

[M - C2H4O]*e [CsHsNO]*+
—>

m/z = 135 m/z =134

Pathwaly 2: C-N Bond Cleavage

- C4H7N (morpholino radical)

[CeHeO] e
(Phenol radical cation)
m/z = 94

Click to download full resolution via product page

Figure 2: Predicted Key Fragmentation Pathways for 2-Morpholinophenol in EI-MS.

Explanation of Fragments:

e m/z 135: This significant peak likely arises from the loss of a neutral ethylene oxide molecule

(C2H40, 44 Da) via a retro-Diels-Alder-type cleavage of the morpholine ring.

e m/z 134: Subsequent loss of a hydrogen radical (He) from the m/z 135 fragment would yield

a stable, even-electron ion at m/z 134.

e m/z 94: This peak corresponds to the phenol radical cation, formed by the cleavage of the C-

N bond between the aromatic ring and the morpholine substituent. The positive charge is

stabilized on the aromatic system.
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Predicted Key Fragments in Mass Spectrum

m/z Value Proposed Fragment Identity

179 [C10H13NO2]** (Molecular lon)

135 [M - C2HaO]*e

134 [M - C2H40 - H]*

94 [CeHeO]* (Phenol radical cation)
Conclusion

The structural confirmation of 2-Morpholinophenol relies on a cohesive interpretation of data
from multiple spectroscopic techniques. *H and 3C NMR define the carbon-hydrogen skeleton
and the specific connectivity of the morpholine and phenol rings. IR spectroscopy confirms the
presence of key functional groups, notably the phenolic -OH and the C-O/C-N bonds. Finally,
mass spectrometry provides the molecular weight and offers corroborating structural evidence
through predictable fragmentation patterns. This guide provides a robust framework for
researchers to interpret the spectroscopic data of 2-Morpholinophenol and its derivatives,
ensuring scientific integrity and accelerating research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. 1H and 13C NMR spectra of N-substituted morpholines - PubMed
[pubmed.ncbi.nlm.nih.gov]

. chem.libretexts.org [chem.libretexts.org]
. chemistry.stackexchange.com [chemistry.stackexchange.com]
. acdlabs.com [acdlabs.com]

. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]

°
~ (o)) ol e w

. Proton NMR Table [www2.chemistry.msu.edu]

e 8. 13C nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis of chemical shifts ppm
interpretation of C-13 chemical shifts ppm of isobutane C13 13-C nmr doc brown's advanced
organic chemistry revision notes [docbrown.info]

9. chem.libretexts.org [chem.libretexts.org]

© 2026 BenchChem. All rights reserved. 11/12 Tech Support


https://www.epfl.ch/labs/lmsp/wp-content/uploads/2020/01/2016-Jeann-Proteomics.pdf
https://www.youtube.com/watch?v=b4Iy9iG25aI
https://www.youtube.com/watch?v=N6kYVo9bHdo
https://www.researchgate.net/publication/340445347_Identification_of_novel_fragmentation_pathways_and_fragment_ion_structures_in_the_tandem_mass_spectra_of_protonated_synthetic_cathinones
https://webbook.nist.gov/cgi/cbook.cgi?ID=C95578&Type=IR-SPEC&Index=1
https://webbook.nist.gov/cgi/cbook.cgi?ID=C95487&Type=IR-SPEC
https://www.benchchem.com/product/b1351176?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/340038658_Synthesis_and_characterization_some_of_metalsII_complexes_with_2--6-methoxy_naphthalene-2-yl_propionic_acid_2-hydroxy_benzylidene_hydrazone_ligand
https://pubmed.ncbi.nlm.nih.gov/15986500/
https://pubmed.ncbi.nlm.nih.gov/15986500/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols
https://chemistry.stackexchange.com/questions/55745/multiplet-shape-in-proton-nmr-of-morpholines
https://www.acdlabs.com/blog/recognizing-the/
https://www.chemicalbook.com/SpectrumEN_110-91-8_1HNMR.htm
https://www2.chemistry.msu.edu/faculty/reusch/orgpage/nmr.htm
https://www.docbrown.info/page06/spectra2/2-methylpropane-nmr13c.htm
https://www.docbrown.info/page06/spectra2/2-methylpropane-nmr13c.htm
https://www.docbrown.info/page06/spectra2/2-methylpropane-nmr13c.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.10%3A_Characteristics_of_C_NMR_Spectroscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e 10. researchgate.net [researchgate.net]

e 11. Unraveling the Conformational Preference of Morpholine: Insights from Infrared
Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC
[pmc.ncbi.nlm.nih.gov]

e 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
e 13. chem.libretexts.org [chem.libretexts.org]
e 14. youtube.com [youtube.com]

» To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 2-
Morpholinophenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1351176#spectroscopic-data-of-2-morpholinophenol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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